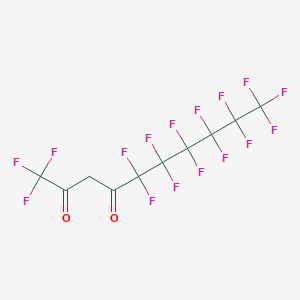

3H,3H-Perfluorodecane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3H,3H-Perfluorodecane-2,4-dione is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3H,3H-Perfluorodecane-2,4-dione typically involves the fluorination of decane-2,4-dione. The process can be carried out using elemental fluorine or fluorinating agents such as sulfur tetrafluoride. The reaction is usually conducted under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety of workers and the environment due to the hazardous nature of fluorine.

Análisis De Reacciones Químicas

Types of Reactions

3H,3H-Perfluorodecane-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

3H,3H-Perfluorodecane-2,4-dione has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.

Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues.

Industry: Utilized in the production of fluorinated polymers and as a surfactant in various industrial processes.

Mecanismo De Acción

The mechanism of action of 3H,3H-Perfluorodecane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and stability. The pathways involved may include the formation of stable complexes with metal ions and the modulation of enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

- 1,1,1,3,3,3-Hexafluoropropane-2,4-dione

- 1,1,1,3,3,3-Hexafluorobutane-2,4-dione

- 1,1,1,3,3,3-Hexafluoropentane-2,4-dione

Uniqueness

3H,3H-Perfluorodecane-2,4-dione is unique due to its higher degree of fluorination compared to similar compounds. This results in enhanced stability and distinct reactivity patterns, making it valuable for specific applications in research and industry.

Actividad Biológica

3H,3H-Perfluorodecane-2,4-dione is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its interactions with metal ions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features two carbonyl groups flanked by a perfluorinated decane chain. Its molecular formula is C10F18O2, and it is characterized by high thermal stability and resistance to degradation. These properties make it a candidate for various applications in medicinal chemistry and materials science.

Chelation Properties

One of the significant biological activities of this compound is its ability to act as a metal ion chelator . This property is particularly relevant in the context of developing therapies for diseases such as hepatitis C virus (HCV) infections. Research indicates that compounds similar to this compound exhibit anti-HCV activity with effective concentrations (EC50) in the low micromolar range. For instance, certain derivatives have shown EC50 values as low as 6.4 µM against HCV, comparable to established antiviral agents like ribavirin .

Interaction with Biological Molecules

The fluorinated nature of this compound influences its interactions with biological membranes and proteins. Studies have suggested that these interactions may enhance the compound's efficacy as a therapeutic agent by improving its bioavailability and targeting specific biological pathways.

Study on Anti-HCV Activity

A study focused on the synthesis of N-substituted derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-diones demonstrated significant anti-HCV activity. Among these derivatives, compounds exhibited EC50 values ranging from 6.4 µM to less than 10 µM, indicating their potential as effective antiviral agents . The therapeutic index (TI) for these compounds was found to be comparable to ribavirin, highlighting their promise in antiviral therapy.

Toxicological Assessments

Research has also been conducted to assess the toxicological profile of this compound and related compounds. The addition of halogen elements can increase or decrease reactivity towards key biomolecules such as DNA and proteins. This reactivity can lead to modifications that interfere with gene expression and potentially increase cancer risk . Understanding these toxicological implications is crucial for evaluating the safety of using such compounds in therapeutic contexts.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3H,3H-Perfluoroheptane-2,4-dione | Perfluorinated Dione | One less carbon; potentially different reactivity |

| 1H,1H-Octafluorobutanedione | Perfluorinated Dione | Shorter chain; used in specialized coatings |

| 1H,1H-Decafluorohexanedione | Perfluorinated Dione | Longer chain; potential use in advanced materials |

This table illustrates how the structural variations among these compounds may influence their biological activities and applications.

Propiedades

IUPAC Name |

1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F16O2/c11-4(12,2(27)1-3(28)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNFUONJWJUELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379791 |

Source

|

| Record name | 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147874-76-8 |

Source

|

| Record name | 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.